5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
The compound 5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dimethylpyrrole ring, and a sulfanylidene-diazinane core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, resulting in the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include the use of continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[1-(2-Chlorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C19H18ClN3O2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-9-13(12(2)23(11)16-8-6-5-7-15(16)20)10-14-17(24)21(3)19(26)22(4)18(14)25/h5-10H,1-4H3 |
InChI Key |
JQMRKSHBHFVKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origin of Product |
United States |
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